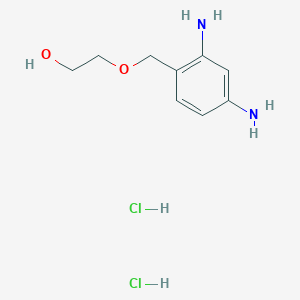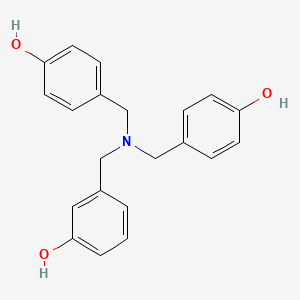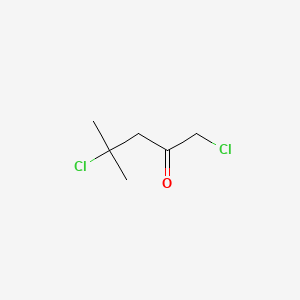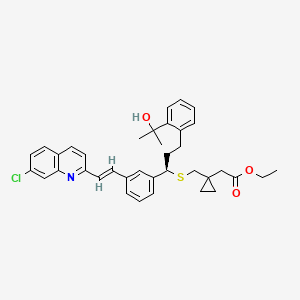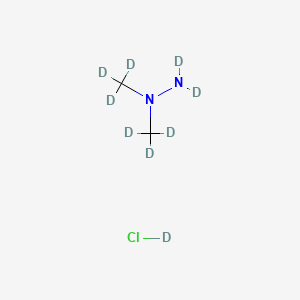
1,1-Dimethylhydrazine-d8 dcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylhydrazine-d8 dcl is a deuterated form of 1,1-Dimethylhydrazine, a compound widely used in various scientific and industrial applications. The deuterium labeling (d8) makes it particularly useful in research involving isotopic labeling and tracing. This compound is known for its high chemical purity and stability, making it a valuable tool in analytical and synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dimethylhydrazine-d8 dcl can be synthesized through the reaction of deuterated dimethylamine with deuterated chloramine. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves the following steps:
Preparation of Deuterated Dimethylamine: Deuterated dimethylamine is synthesized by reacting deuterated methanol with ammonia in the presence of a catalyst.
Reaction with Deuterated Chloramine: The deuterated dimethylamine is then reacted with deuterated chloramine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the high purity and isotopic labeling of the final product. The use of advanced reactors and purification techniques is essential to achieve the desired chemical purity and isotopic enrichment.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethylhydrazine-d8 dcl undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form nitrogen-containing compounds.
Reduction: Can be reduced to form simpler hydrazine derivatives.
Substitution: Participates in nucleophilic substitution reactions, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, fuming nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Nitrosodimethylamine, formaldehyde dimethylhydrazone.
Reduction: Methylhydrazine, hydrazine.
Substitution: Various alkyl and acyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylhydrazine-d8 dcl is used in a wide range of scientific research applications:
Chemistry: Used as a reagent in synthetic chemistry for the preparation of deuterated compounds.
Biology: Employed in studies involving isotopic labeling to trace metabolic pathways.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of stable isotope-labeled standards for analytical chemistry.
Wirkmechanismus
The mechanism of action of 1,1-Dimethylhydrazine-d8 dcl involves its interaction with various molecular targets and pathways:
Oxidative Stress: The compound induces oxidative stress by generating reactive oxygen species, leading to cellular damage.
DNA Damage: It can cause DNA damage through the formation of reactive intermediates, leading to mutations and cell death.
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways, affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethylhydrazine: The non-deuterated form, widely used as a rocket propellant.
Methylhydrazine: A simpler hydrazine derivative with similar chemical properties.
Hydrazine: The parent compound, used in various industrial applications.
Uniqueness
1,1-Dimethylhydrazine-d8 dcl is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracing in isotopic studies, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C2H9ClN2 |
|---|---|
Molekulargewicht |
105.61 g/mol |
IUPAC-Name |
(2H)chlorane;1,1-dideuterio-2,2-bis(trideuteriomethyl)hydrazine |
InChI |
InChI=1S/C2H8N2.ClH/c1-4(2)3;/h3H2,1-2H3;1H/i1D3,2D3;/hD3 |
InChI-Schlüssel |
VFQADAFGYKTPSH-RAJXCQGESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])N([2H])[2H].[2H]Cl |
Kanonische SMILES |
CN(C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[(methyl-2-propynylamino)methyl]-, hydrochloride](/img/structure/B13446208.png)
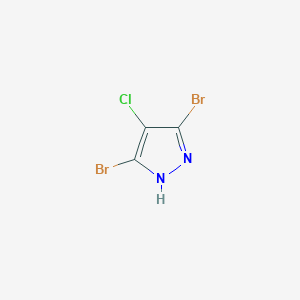
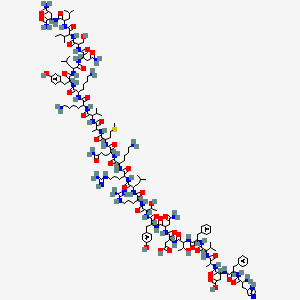
![4-methyl-2-[(E)-(2-oxooxolan-3-ylidene)methoxy]-2H-furan-5-one](/img/structure/B13446236.png)
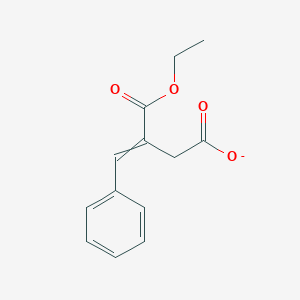
![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B13446250.png)
![(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13446253.png)
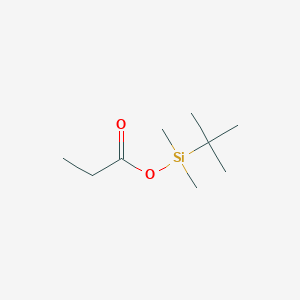
![(2S,3S,4S,5R,6S)-6-[2-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13446260.png)
![methyl 5-(carbonochloridoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13446268.png)
